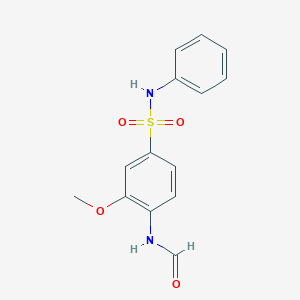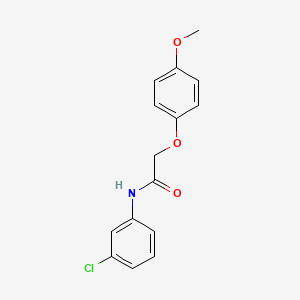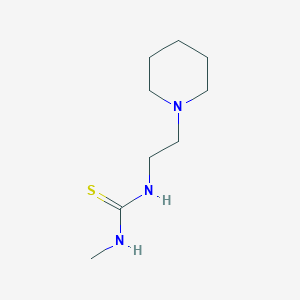
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is an organic compound that features a sulfonamide group, a formylamino group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzenesulfonamide and aniline.
Formylation: The formylation of the amino group is achieved using formic acid or formyl chloride under acidic conditions.
Coupling Reaction: The formylated intermediate is then coupled with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-(carboxyamino)-3-methoxy-N-phenylbenzenesulfonamide.
Reduction: 4-(amino)-3-methoxy-N-phenylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known for its antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
4-(formylamino)-3-methoxybenzenesulfonamide: Lacks the phenyl group, making it less hydrophobic.
4-(amino)-3-methoxy-N-phenylbenzenesulfonamide: Lacks the formyl group, altering its reactivity and binding properties.
Uniqueness
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is unique due to the presence of both the formylamino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-methoxy-4-(phenylsulfamoyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14-9-12(7-8-13(14)15-10-17)21(18,19)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXZKOASALLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5840706.png)
![(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5840712.png)



![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5840743.png)
![3-methyl-4-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5840751.png)
![2-{[(4-methoxyphenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5840757.png)
![2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5840764.png)
![Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate](/img/structure/B5840777.png)
![2-{4-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5840794.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5840796.png)

